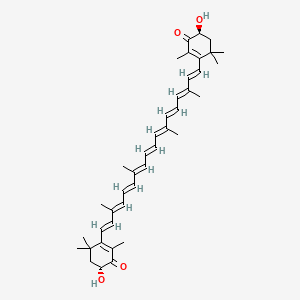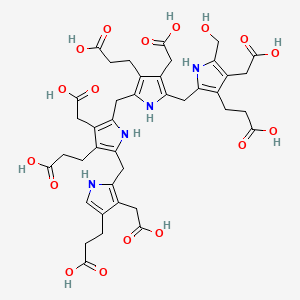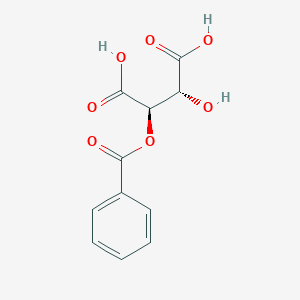
Benzoyl-l-tartaric acid
Übersicht
Beschreibung
Benzoyl-l-tartaric acid, also known as Dibenzoyl-L-tartaric acid, is a white crystalline organic acid. It occurs naturally in many plants, most notably in grapes . It is an alpha-hydroxy-carboxylic acid, diprotic and aldaric in acid characteristics, and is a dihydroxyl derivative of succinic acid .
Synthesis Analysis
The synthesis of Benzoyl-l-tartaric acid involves the acylation of unprotected tartaric acid by acyl chlorides to the corresponding monoacyltartaric acids . Another method involves using L-tartaric acid and benzoyl chloride as raw materials, copper sulfate as a catalyst, and toluene as a solvent to prepare L-dibenzoyl tartaric anhydride .
Molecular Structure Analysis
The molecular formula of Benzoyl-l-tartaric acid is C11H10O7 . The InChI string is InChI=1S/C11H10O7/c12-7 (9 (13)14)8 (10 (15)16)18-11 (17)6-4-2-1-3-5-6/h1-5,7-8,12H, (H,13,14) (H,15,16)/t7-,8-/m1/s1 .
Chemical Reactions Analysis
Benzoyl-l-tartaric acid is used to generate carbon dioxide through interaction with sodium bicarbonate following oral administration . It is also used as a chiral resolving agent for the resolution of racemic Troger base .
Physical And Chemical Properties Analysis
Benzoyl-l-tartaric acid has a molecular weight of 254.19 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 7 . Its Rotatable Bond Count is 6 . The Topological Polar Surface Area is 121 Ų .
Wissenschaftliche Forschungsanwendungen
Synthesis and Industrial Application
- Benzoyl-l-tartaric acid monohydrate is crucial in the synthesis of chiral drugs, a significant field in new drug research. The synthesis process from tartaric acid, benzoic acid, and thionyl chloride is efficient, with a high yield of 70.9%, and the resultant product has a good prospect for industrial application (Wen & Jun-ying, 2006).
Chemical Synthesis Improvement
- Improved synthesis methods for D/L-Dibenzoyl Tartaric Acid have been developed, achieving an overall yield of 82%. This process effectively controls residual benzoic acid, a byproduct, to below 0.1% (Cheng-jun, 2009).
Polymer Research
- Benzoyl-l-tartaric acid derivatives are used in creating semicrystalline polymers, showing potential in materials science. These polymers exhibit high thermal stability with melting points between 100 and 200°C (Alla et al., 2005).
Chiral Recognition in Mass Spectrometry
- Benzoyl-tartaric acid derivatives have been employed for chiral recognition in electrospray ionization Fourier transform ion cyclotron resonance mass spectrometry. This application is significant in understanding the behavior of chiral molecules under various conditions (Lu & Guo, 2003).
Application in Liquid Chromatography
- In the field of chromatography, benzoyl-tartaric acid derivatives are used as selectors for enantioselective liquid chromatography. They play a crucial role in enhancing the separation of chiral compounds, demonstrating the importance of molecular design for chiral recognition (Oxelbark & Gidlund, 2005).
Safety and Hazards
Eigenschaften
IUPAC Name |
(2R,3R)-2-benzoyloxy-3-hydroxybutanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O7/c12-7(9(13)14)8(10(15)16)18-11(17)6-4-2-1-3-5-6/h1-5,7-8,12H,(H,13,14)(H,15,16)/t7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXURQWKKCNUBH-HTQZYQBOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)O[C@H]([C@H](C(=O)O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20438280 | |
| Record name | benzoyl-l-tartaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20438280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoyl-l-tartaric acid | |
CAS RN |
87172-82-5 | |
| Record name | (2R,3R)-2-(Benzoyloxy)-3-hydroxybutanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87172-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | benzoyl-l-tartaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20438280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-1,3,5,7-tetraazatricyclo[3.3.1.1~3,7~]decan-1-ium chloride](/img/structure/B3061213.png)

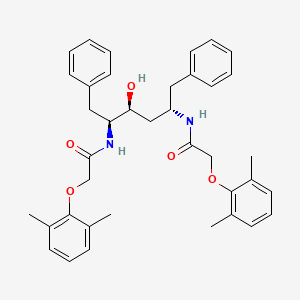

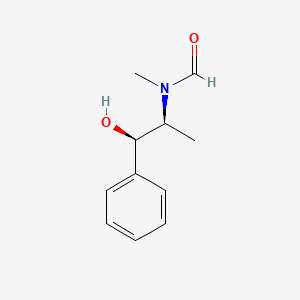





![Phosphonic acid, [3-[ethyl[(heptadecafluorooctyl)sulfonyl]amino]propyl]-](/img/structure/B3061232.png)
![(3-phenoxyphenyl)methyl 3-[(E)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B3061233.png)
